molecular formula C16H21BrClN3O B5113196 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide

2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide

Cat. No. B5113196
M. Wt: 386.7 g/mol
InChI Key: SQFMBCYGNJTTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide, also known as BCA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to have promising anti-cancer properties, making it a subject of intense research in recent years.

Mechanism of Action

The mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide is not fully understood. However, studies have shown that 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death.
Biochemical and Physiological Effects:
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death. In addition, 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide in lab experiments include its potent anti-cancer properties, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, the limitations of using 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide. One area of interest is the development of new cancer therapies based on 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide. Another area of interest is the study of the mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide, which could lead to the development of more effective cancer treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide, which could lead to the development of new drugs for a range of diseases.

Synthesis Methods

The synthesis of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide is a complex process that involves several steps. The first step involves the reaction of 2-bromo-4-chloroaniline with cyclooctanone to form 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.

Scientific Research Applications

2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has potent anti-cancer properties and can inhibit the growth of cancer cells. 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This makes 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-(cyclooctylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrClN3O/c17-14-10-12(18)8-9-15(14)19-11-16(22)21-20-13-6-4-2-1-3-5-7-13/h8-10,19H,1-7,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFMBCYGNJTTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-chloroanilino)-N-(cyclooctylideneamino)acetamide

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